2-Chloro-3,4,5,6-tetrahydroxyhexanal is a chlorinated derivative of hexanal, specifically a modified form of mannose. This compound features a chlorine atom at the second carbon position, along with four hydroxyl groups located at the third, fourth, fifth, and sixth positions. Its molecular formula is C₆H₁₁ClO₅, and it is recognized for its potential biological activity and applications in medicinal chemistry.
Research indicates that 2-chloro-3,4,5,6-tetrahydroxyhexanal and its derivatives may exhibit significant biological activities. These include:
The synthesis of 2-chloro-3,4,5,6-tetrahydroxyhexanal typically involves:
2-Chloro-3,4,5,6-tetrahydroxyhexanal has potential applications in various fields:
Interaction studies are crucial for understanding how 2-chloro-3,4,5,6-tetrahydroxyhexanal interacts with biological systems:
Several compounds share structural similarities with 2-chloro-3,4,5,6-tetrahydroxyhexanal. A comparison highlights their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-D-mannose | C₆H₁₁ClO₅ | Chlorinated derivative of mannose |
| 3-Chloro-D-mannose | C₆H₁₁ClO₅ | Chlorine at the third position |
| 4-Chloro-D-mannose | C₆H₁₁ClO₅ | Chlorine at the fourth position |
| 6-Chloro-D-rhamnose | C₆H₁₁ClO₅ | Chlorine at the sixth position |
| 2-Fluoro-D-mannose | C₆H₁₁FO₅ | Fluorinated derivative with similar structure |
The uniqueness of 2-chloro-3,4,5,6-tetrahydroxyhexanal lies in its specific positioning of functional groups which may confer distinct biological activities compared to its analogs. Its potential as an antiviral agent and immunomodulator makes it particularly noteworthy in pharmaceutical research .
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal [2] [9] [10]. This nomenclature follows the standard IUPAC conventions for naming organic compounds with multiple chiral centers and functional groups [11]. The systematic name precisely describes the stereochemical configuration at each chiral carbon atom using the Cahn-Ingold-Prelog priority rules [9] [10]. The designation begins with the stereochemical descriptors in parentheses, indicating the absolute configuration at carbons 2, 3, 4, and 5 respectively [2] [11]. The root name "hexanal" indicates a six-carbon aldehyde, while the substituent descriptors "2-chloro" and "3,4,5,6-tetrahydroxy" specify the positions and nature of the functional groups present in the molecule [9] [10].
The compound is extensively referenced in scientific literature under several common names and synonyms that reflect its structural relationship to glucose and its historical discovery context [9] [12]. The most frequently encountered common name is 2-Chloro-2-deoxy-D-glucose, which emphasizes its derivation from D-glucose through replacement of the hydroxyl group at the second carbon with chlorine [9] [11]. Alternative common names include 2-Deoxy-2-chloro-D-glucose and 2-Chloro-2-deoxyglucose, both of which convey the same structural modification using slightly different naming conventions [9] [12].
| Type of Name | Name |
|---|---|
| IUPAC Systematic Name | (2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal |
| Common Name 1 | 2-Chloro-2-deoxy-D-glucose |
| Common Name 2 | 2-Deoxy-2-chloro-D-glucose |
| Common Name 3 | 2-Chloro-2-deoxyglucose |
| Alternative Systematic Name | D-Glucose, 2-chloro-2-deoxy- |
The pharmaceutical and research communities have also adopted abbreviated forms including ClDG, 2-CIDG, and 2-CLDG for convenience in scientific communications [9] [12] [15]. These abbreviations maintain widespread recognition in biochemical literature and are particularly useful in discussing metabolic studies and glucose transport research [12] [15].
The compound has been assigned the Chemical Abstracts Service Registry Number 14685-79-1, which serves as its unique numerical identifier in chemical databases worldwide [1] [9] [11]. This CAS number facilitates unambiguous identification across different chemical information systems and regulatory databases [12] [14]. The compound has been comprehensively cataloged in major chemical databases with specific identifiers that enable efficient retrieval of structural, physical, and biological data [9] [11].
| Property | Value |
|---|---|
| CAS Registry Number | 14685-79-1 |
| PubChem Compound ID (CID) | 151933 |
| ChEMBL ID | CHEMBL1255838 |
| ChemSpider ID | 133914 |
| Nikkaji Number | J1.531.214I |
| DSSTox Substance ID | DTXSID40163527 |
| MDL Number | MFCD01317996 |
| Wikidata ID | Q83032446 |
PubChem, maintained by the National Center for Biotechnology Information, assigns the compound identifier CID 151933 [9]. The ChEMBL database, focusing on bioactive molecules with drug-like properties, catalogs the compound under identifier CHEMBL1255838 [9]. ChemSpider, a chemical structure database, uses the identifier 133914 for cross-referencing chemical information [3]. Additional specialized databases including the Japanese chemical database system assign the Nikkaji number J1.531.214I [6], while the Distributed Structure-Searchable Toxicity database uses identifier DTXSID40163527 [9].
The molecular formula C₆H₁₁ClO₅ accurately represents the atomic composition of 2-chloro-3,4,5,6-tetrahydroxyhexanal [1] [2] [9]. The compound exhibits a molecular weight of 198.60 grams per mole, reflecting the substitution of a hydroxyl group with the heavier chlorine atom compared to the parent glucose molecule [9] [10] [11]. The linear structural representation depicts the compound as an aldehyde-containing six-carbon chain with four hydroxyl substituents and one chlorine substituent [2] [9] [10].
| Descriptor Type | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClO₅ |
| Molecular Weight (g/mol) | 198.60 |
| InChI | InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
| InChI Key | RBEGMPAFDRYYIG-SLPGGIOYSA-N |
| SMILES (Canonical) | C(C(C(C(C(C=O)Cl)O)O)O)O |
| SMILES (Isomeric) | OCC@@HC@@HC@HC@@HC=O |
The International Chemical Identifier system provides a standardized representation as InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 [9] [10] [11]. This InChI string encodes the complete structural information including connectivity, hydrogen counts, and stereochemical configuration [9] [11]. The corresponding InChI Key RBEGMPAFDRYYIG-SLPGGIOYSA-N serves as a hashed representation for efficient database searching and cross-referencing [9] [10].
The Simplified Molecular Input Line Entry System notation provides both canonical and isomeric representations [9] [10]. The canonical SMILES C(C(C(C(C(C=O)Cl)O)O)O)O describes the basic connectivity without stereochemical information [9]. The isomeric SMILES OCC@@HC@@HC@HC@@HC=O incorporates the three-dimensional stereochemical configuration using the @ symbol to indicate chiral centers [2] [9] [10].
While 2-chloro-3,4,5,6-tetrahydroxyhexanal predominantly exists in its linear aldehyde form, like other hexose sugars, it can theoretically undergo intramolecular cyclization to form hemiacetal structures [29] [32]. The compound could potentially form six-membered pyranose rings through nucleophilic attack of the hydroxyl group at carbon-5 on the aldehydic carbon [29]. However, the presence of the electronegative chlorine atom at carbon-2 significantly influences the electronic environment and may affect the equilibrium between linear and cyclic forms compared to unsubstituted glucose [32].
The stereochemical configuration of 2-chloro-3,4,5,6-tetrahydroxyhexanal follows the same basic framework as D-glucose, with the critical modification occurring at carbon-2 where chlorine replaces the hydroxyl group [9] [11] [20]. The compound contains four chiral centers at carbons 2, 3, 4, and 5, each of which contributes to the overall three-dimensional structure and biological activity [9] [10]. The absolute configuration is designated using the R/S nomenclature system based on the Cahn-Ingold-Prelog priority rules [20] [26].
| Chiral Center | Absolute Configuration | Relative to D-Glucose |
|---|---|---|
| C-2 (Carbon bearing chlorine) | R | Inverted (Cl replaces OH) |
| C-3 (First hydroxyl carbon) | S | Same as D-glucose |
| C-4 (Second hydroxyl carbon) | R | Same as D-glucose |
| C-5 (Third hydroxyl carbon) | R | Same as D-glucose |
At carbon-2, the absolute configuration is R, which represents an inversion compared to the S configuration found in D-glucose [9] [20]. This inversion results from the higher priority assigned to chlorine compared to the hydroxyl group in the Cahn-Ingold-Prelog priority system [20] [26]. The remaining chiral centers at carbons 3, 4, and 5 maintain the same absolute configurations as found in D-glucose, with carbon-3 exhibiting S configuration and carbons 4 and 5 both showing R configuration [9] [20].
The D-designation in the common name 2-chloro-2-deoxy-D-glucose refers to the classical Fischer projection system for carbohydrate nomenclature [20]. In this system, the configuration is determined by the orientation of the hydroxyl group on the chiral center farthest from the carbonyl group, which in this case is carbon-5 [20]. Since the hydroxyl group at carbon-5 maintains the same orientation as in D-glucose, the compound retains the D-designation despite the modification at carbon-2 [20].
2-Chloro-3,4,5,6-tetrahydroxyhexanal represents a chlorinated derivative of aldohexose with the molecular formula C₆H₁₁ClO₅ and a molecular weight of 198.60 g/mol [2]. The compound features a six-carbon linear backbone with an aldehyde functional group at position 1, a chlorine atom substituted at position 2, and hydroxyl groups positioned at carbons 3, 4, 5, and 6 . This structural arrangement classifies the compound as a halogenated sugar analog, specifically a 2-deoxy-2-chloro derivative of a naturally occurring aldohexose .
Three-dimensional molecular modeling indicates that the chlorine atom at position 2 occupies considerably more space than the hydroxyl group it replaces, with a van der Waals radius approximately 1.8 times larger than that of oxygen [4]. This size difference creates notable steric interactions that influence both intramolecular conformations and intermolecular packing arrangements. The compound's three-dimensional structure is further complicated by the presence of multiple hydroxyl groups capable of forming extensive hydrogen-bonding networks [4].
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClO₅ |
| Molecular Weight (g/mol) | 198.60 |
| CAS Number | 4990-81-2 (6-chloro variant) |
| IUPAC Name | 2-Chloro-3,4,5,6-tetrahydroxyhexanal |
| Density (g/cm³) | 1.553 |
| Boiling Point (°C) | 473.4 at 760 mmHg |
| Flash Point (°C) | 240.1 |
2-Chloro-3,4,5,6-tetrahydroxyhexanal contains four asymmetric carbon centers located at positions 2, 3, 4, and 5, giving rise to a theoretical maximum of 2⁴ = 16 possible stereoisomers [7] [8]. These stereoisomers exist as eight pairs of enantiomers, each pair representing mirror-image configurations that cannot be superimposed [9] [10]. The presence of the chlorine substituent at C2 maintains the chiral nature of this carbon center while significantly altering the steric environment compared to the corresponding hydroxyl group in natural aldohexoses [4].
The stereochemical designation of each chiral center follows the Cahn-Ingold-Prelog priority rules, where the chlorine atom at C2 receives the highest priority due to its greater atomic number compared to oxygen [9]. This prioritization affects the absolute configuration assignments (R or S) for the molecule compared to its non-halogenated analogs. Each of the four chiral centers can independently adopt either R or S configuration, contributing to the compound's stereochemical complexity [7].
Experimental studies on related halogenated carbohydrates have demonstrated that the chlorine substitution does not significantly alter the overall ring conformation when the compound cyclizes [4]. However, the larger size of chlorine compared to hydroxyl groups creates distinct steric interactions that can influence the preferred conformational states and the equilibrium between different stereoisomeric forms [4]. The chlorine atom's electron-withdrawing nature also introduces electronic effects that can stabilize certain conformations over others [4].
| Position | Substituent | Configuration | Chirality | Effect of Cl substitution |
|---|---|---|---|---|
| C2 | Cl | Variable (R/S) | Chiral center | Major steric influence |
| C3 | OH | Variable (R/S) | Chiral center | Moderate influence |
| C4 | OH | Variable (R/S) | Chiral center | Moderate influence |
| C5 | OH | Variable (R/S) | Chiral center | Minor influence |
2-Chloro-3,4,5,6-tetrahydroxyhexanal exhibits ring-chain tautomerism, a phenomenon common among carbohydrates where the open-chain aldehyde form exists in dynamic equilibrium with cyclic hemiacetal forms [5] [6]. The compound can form both six-membered pyranose rings and five-membered furanose rings through intramolecular cyclization reactions involving the aldehyde group and various hydroxyl groups [6].
The six-membered pyranose form predominates in aqueous solution, existing primarily in the chair conformation (⁴C₁) which minimizes steric interactions and angle strain [11] [12]. In this conformation, the chlorine atom preferentially occupies an equatorial position to reduce steric hindrance with axial hydrogen atoms on the same face of the ring [4]. The chair conformation with equatorial chlorine is stabilized by approximately 2-4 kJ/mol compared to the alternative chair form with axial chlorine placement [11].
Conformational analysis reveals that the compound can also adopt boat, twist-boat, and half-chair conformations, though these are significantly higher in energy [11] [12]. The boat conformation is destabilized by approximately 25-30 kJ/mol relative to the chair form, while twist-boat conformations show intermediate stability at 20-25 kJ/mol above the ground state [11]. The presence of the chlorine substituent generally stabilizes conformations where it occupies equatorial positions and destabilizes those requiring axial placement [4].
| Conformation | Relative Energy (kJ/mol) | Population at 298K (%) | Effect of Cl substitution |
|---|---|---|---|
| Chair form (⁴C₁) | 0 (reference) | >95 | Stabilized by equatorial Cl |
| Boat form | ~25-30 | <2 | Destabilized |
| Twist-boat form | ~20-25 | ~2-3 | Moderately affected |
| Half-chair form | ~40-45 | <1 | Highly destabilized |
The ring-chain equilibrium composition shows the β-pyranose form as the most abundant species, comprising approximately 60-70% of the total population in aqueous solution [6]. The α-pyranose form accounts for 25-35% of the equilibrium mixture, while furanose forms and the open-chain aldehyde form each represent less than 5% of the total [6]. This distribution pattern closely resembles that observed for other aldohexoses, indicating that chlorine substitution does not dramatically alter the fundamental ring-chain equilibrium preferences [5].
| Form | Approximate Population (%) | Ring Size | Anomeric Configuration |
|---|---|---|---|
| Open-chain aldehyde | <1 | Acyclic | N/A |
| α-Pyranose | ~25-35 | 6-membered | α (axial OH) |
| β-Pyranose | ~60-70 | 6-membered | β (equatorial OH) |
| α-Furanose | <5 | 5-membered | α (endo OH) |
| β-Furanose | <5 | 5-membered | β (exo OH) |
Comparative analysis of 2-Chloro-3,4,5,6-tetrahydroxyhexanal with its parent aldohexoses reveals both structural similarities and significant differences arising from halogen substitution [13] [7]. The compound shares the same carbon skeleton and overall connectivity pattern as naturally occurring aldohexoses such as mannose and glucose, but differs in the substitution pattern at the C2 position [13].
D-Mannose, which represents the closest structural analog without halogen substitution, differs from 2-chloro-3,4,5,6-tetrahydroxyhexanal primarily in having a hydroxyl group rather than chlorine at the C2 position [13]. This substitution increases the molecular weight from 180.16 g/mol for mannose to 198.60 g/mol for the chlorinated derivative, while maintaining the same number of chiral centers and basic structural framework [13]. The chlorine substitution introduces significant electronic and steric effects that alter both the compound's chemical reactivity and physical properties [4].
Comparison with other halogenated sugar derivatives, such as 6-chloro-6-deoxy-D-mannose, illustrates the positional effects of halogen substitution [2] . While both compounds contain a single chlorine atom and have identical molecular formulas, the different substitution positions (C2 versus C6) result in distinct conformational preferences and stereochemical properties [15]. The C2 substitution in 2-chloro-3,4,5,6-tetrahydroxyhexanal places the halogen adjacent to the anomeric center, creating more significant effects on ring-chain equilibria compared to C6 substitution [4].
| Compound | Molecular Formula | Molecular Weight | Chiral Centers | Halogen Substitution | Ring Preference |
|---|---|---|---|---|---|
| D-Mannose | C₆H₁₂O₆ | 180.16 | 4 | None | Pyranose (chair) |
| 2-Chloro-3,4,5,6-tetrahydroxyhexanal | C₆H₁₁ClO₅ | 198.60 | 4 | C2-Cl | Modified chair |
| D-Glucose | C₆H₁₂O₆ | 180.16 | 4 | None | Pyranose (chair) |
| 6-Chloro-6-deoxy-D-mannose | C₆H₁₁ClO₅ | 198.60 | 4 | C6-Cl | Pyranose (chair) |
Structural studies of halogenated carbohydrates have shown that chlorine substitution generally maintains the preferred chair conformation of six-membered sugar rings while introducing local perturbations in bond angles and lengths [4]. The C-Cl bond length (approximately 1.80 Å) is significantly longer than the C-O bond it replaces (approximately 1.43 Å), leading to altered molecular geometries and modified hydrogen-bonding patterns [4]. These structural changes can affect the compound's interaction with biological systems and its potential utility as a biochemical tool or therapeutic agent [15].
The substitution of chlorine for hydroxyl at the C2 position introduces significant geometric perturbations throughout the molecular structure of 2-chloro-3,4,5,6-tetrahydroxyhexanal [4] [16]. The C-Cl bond length of approximately 1.80 Å represents a 26% increase compared to the C-O bond length of 1.43 Å in the parent compound, creating local distortions in bond angles and torsional arrangements [4]. These geometric changes propagate through the molecular framework, influencing both intramolecular conformational preferences and intermolecular packing arrangements [4].
The van der Waals radius of chlorine (1.75 Å) compared to oxygen (1.52 Å) creates additional steric bulk that affects conformational equilibria [4]. In cyclic forms, the chlorine atom shows a strong preference for equatorial positioning to minimize unfavorable 1,3-diaxial interactions with other substituents on the same face of the ring [11] [4]. This conformational preference can shift the relative populations of different ring conformers compared to the non-halogenated parent compounds [4].
Electronic effects of chlorine substitution also contribute to molecular geometry changes [4] [17]. The electronegativity of chlorine (3.16) compared to oxygen (3.44) in hydroxyl groups creates a different electronic environment around the C2 position, affecting both bond polarities and electron distribution throughout the molecule [17]. These electronic perturbations can influence hydrogen-bonding patterns, as the C-Cl bond is less polar than the C-O bond it replaces, reducing the compound's overall hydrogen-bonding capacity [4].
Crystallographic studies of related halogenated carbohydrates have revealed that chlorine substitution can significantly alter crystal packing arrangements [4]. While fluorine-substituted derivatives often maintain crystal structures similar to their parent compounds, chlorine and larger halogen substitutions frequently result in different packing motifs and modified intermolecular interaction patterns [4]. These changes in solid-state structure reflect the molecular geometry alterations introduced by halogen substitution and can affect the compound's physical properties such as solubility, melting point, and stability [4].